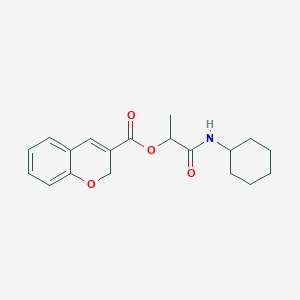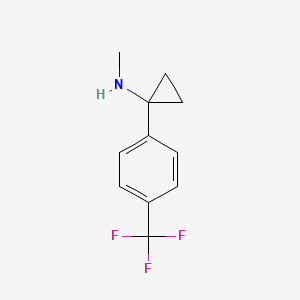![molecular formula C31H31NO9 B15220049 2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound but rather signifies the absence of data
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of our hypothetical compound “N/A” involves several steps. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then purified using chromatography techniques. The final step involves the reaction of intermediate C with reagent D in the presence of a catalyst to produce the desired compound “N/A”.
Industrial Production Methods
On an industrial scale, the production of compound “N/A” is optimized for efficiency and cost-effectiveness. The process begins with the large-scale synthesis of precursor A, followed by its reaction with reagent B in a continuous flow reactor. The intermediate C is then isolated and subjected to further reactions in a batch reactor to yield the final product. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of compound “N/A”.
Análisis De Reacciones Químicas
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, compound “N/A” can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” may yield an aldehyde or ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Compound “N/A” is employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Compound “N/A” is utilized in the production of polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and context in which compound “N/A” is used.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable physical properties but distinct chemical behavior.
Compound Z: Exhibits similar biological activity but with different molecular targets.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under extreme conditions and broader applicability across various fields. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C31H31NO9 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
2-[[(2R,4aR,6S,7R,8R,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H31NO9/c1-36-30-26(32-31(35)39-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23)28(37-17-25(33)34)27-24(40-30)16-38-29(41-27)18-9-3-2-4-10-18/h2-14,23-24,26-30H,15-17H2,1H3,(H,32,35)(H,33,34)/t24-,26-,27-,28-,29-,30+/m1/s1 |
Clave InChI |
VLTRMINSMCHXRJ-VXSSHBAGSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
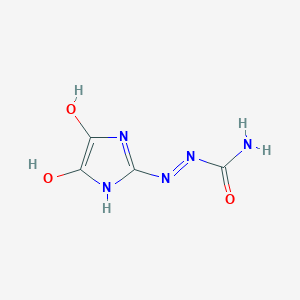
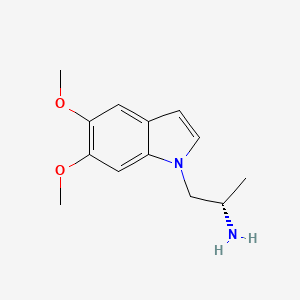
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
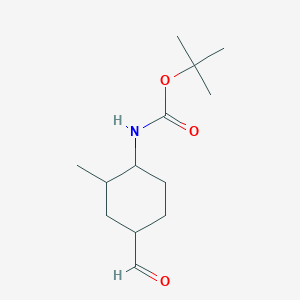
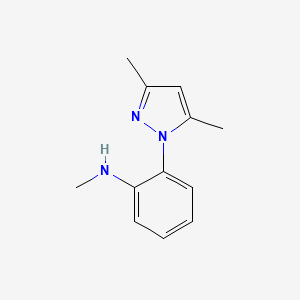
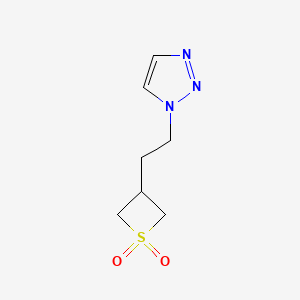



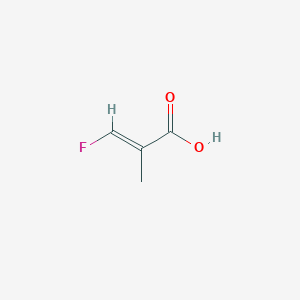
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
